1,5-Dimethyl 3-(2-bromophenyl)pentanedioate
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Overview
Description
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate is an organic compound with the molecular formula C13H15BrO4 and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a pentanedioate backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1,5-Dimethyl 3-(2-bromophenyl)pentanedioate typically involves the esterification of 3-(2-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is a potential precursor for the synthesis of drug candidates with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5-Dimethyl 3-(2-bromophenyl)pentanedioate exerts its effects involves the interaction of its functional groups with molecular targets. For instance, the ester groups can undergo hydrolysis in the presence of esterases, leading to the formation of carboxylic acids and alcohols. The bromophenyl group can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate can be compared with similar compounds such as:
Dimethyl 3-(2-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 3-(2-fluorophenyl)pentanedioate: Similar structure but with a fluorine atom instead of bromine.
Dimethyl 3-(2-iodophenyl)pentanedioate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs .
Properties
Molecular Formula |
C13H15BrO4 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
dimethyl 3-(2-bromophenyl)pentanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-17-12(15)7-9(8-13(16)18-2)10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
SJOSUFYXAPMWNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C1=CC=CC=C1Br |
Origin of Product |
United States |
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